molecular formula C27H25N5O6 B11454219 ethyl 7-cyclohexyl-6-(2-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

ethyl 7-cyclohexyl-6-(2-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Cat. No.: B11454219
M. Wt: 515.5 g/mol
InChI Key: PELMDWRXPCOPKF-UHFFFAOYSA-N
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Description

Ethyl 7-cyclohexyl-6-(2-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-cyclohexyl-6-(2-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the triazatricyclo[8.4.0.03,8]tetradeca core: This can be achieved through a series of cyclization reactions involving appropriate precursors.

    Introduction of the nitrobenzoyl group: This step involves the nitration of a benzoyl precursor followed by its incorporation into the triazatricyclo core.

    Esterification: The final step involves the esterification of the carboxylate group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-cyclohexyl-6-(2-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amine group under appropriate conditions.

    Substitution: The benzoyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents such as halogens or nucleophiles like amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could yield various substituted benzoyl derivatives.

Scientific Research Applications

Ethyl 7-cyclohexyl-6-(2-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[840

    Medicinal Chemistry: This compound could be explored for its potential as a drug candidate due to its unique structure and functional groups.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.

    Materials Science: Its unique structure could be useful in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which ethyl 7-cyclohexyl-6-(2-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate exerts its effects would depend on its specific application. For example, in medicinal chemistry, it could interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 7-cyclohexyl-6-(2-aminobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate: This compound is similar but has an amino group instead of a nitro group.

    Ethyl 7-cyclohexyl-6-(2-chlorobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate: This compound has a chlorine atom instead of a nitro group.

Uniqueness

The presence of the nitro group in ethyl 7-cyclohexyl-6-(2-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate makes it unique compared to its analogs. The nitro group can participate in various chemical reactions, providing opportunities for further functionalization and derivatization.

Properties

Molecular Formula

C27H25N5O6

Molecular Weight

515.5 g/mol

IUPAC Name

ethyl 7-cyclohexyl-6-(2-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

InChI

InChI=1S/C27H25N5O6/c1-2-38-27(35)20-16-19-23(28-22-14-8-9-15-30(22)26(19)34)31(17-10-4-3-5-11-17)24(20)29-25(33)18-12-6-7-13-21(18)32(36)37/h6-9,12-17H,2-5,10-11H2,1H3

InChI Key

PELMDWRXPCOPKF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=CC=CC=C4[N+](=O)[O-])C5CCCCC5

Origin of Product

United States

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